3-Ethoxybenzene-1-sulfonyl chloride
Overview
Description
3-Ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S and a molecular weight of 220.68 g/mol . It is a derivative of benzenesulfonyl chloride, where an ethoxy group is substituted at the third position of the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
3-Ethoxybenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-ethoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H10O4S+SOCl2→C8H9ClO3S+SO2+HCl
In industrial settings, the compound can also be produced by the chlorosulfonation of 3-ethoxybenzene using chlorosulfonic acid (HSO3Cl) followed by purification through distillation .
Chemical Reactions Analysis
3-Ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethoxybenzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to 3-ethoxybenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include thionyl chloride, chlorosulfonic acid, and various nucleophiles. The major products formed depend on the specific nucleophile used in the substitution reactions .
Scientific Research Applications
3-Ethoxybenzene-1-sulfonyl chloride is widely used in scientific research and industrial applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Drug Development: It is used in the preparation of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-ethoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile involved. The molecular targets and pathways are determined by the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
3-Ethoxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as benzenesulfonyl chloride and p-toluenesulfonyl chloride. While all these compounds share similar reactivity due to the sulfonyl chloride group, this compound is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. Similar compounds include:
Benzenesulfonyl chloride: Lacks the ethoxy group, making it less soluble in organic solvents.
p-Toluenesulfonyl chloride: Contains a methyl group instead of an ethoxy group, affecting its reactivity and applications.
Properties
IUPAC Name |
3-ethoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAMAYNJUAGJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69129-60-8 | |
Record name | 3-ethoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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